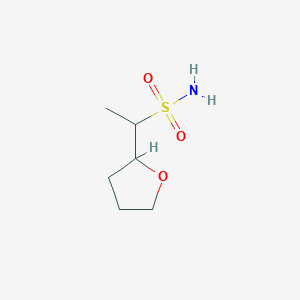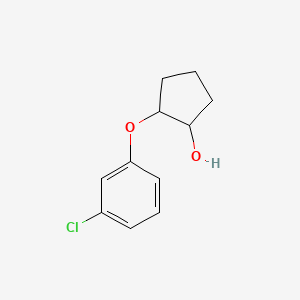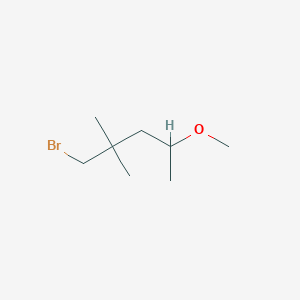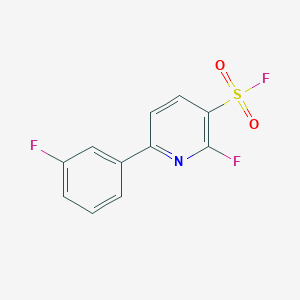
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. This compound is characterized by the presence of fluorine atoms on both the pyridine and phenyl rings, as well as a sulfonyl fluoride group. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF₃ and CuF₂ at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The use of continuous flow reactors and other advanced technologies can improve the efficiency and safety of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine and phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Deoxyfluorination: The sulfonyl fluoride group can be used for the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents like AlF₃, CuF₂, and Bu₄N⁺F⁻, as well as oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and other medical applications.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride involves its interaction with molecular targets through its fluorine atoms and sulfonyl fluoride group. The strong electron-withdrawing effect of the fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The sulfonyl fluoride group can act as a reactive site for further chemical modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- Pentafluoropyridine
Uniqueness
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is unique due to the presence of both fluorine atoms and a sulfonyl fluoride group, which confer distinct chemical properties. Compared to other fluorinated pyridines, this compound offers a combination of stability, reactivity, and versatility in chemical reactions .
Propriétés
Formule moléculaire |
C11H6F3NO2S |
|---|---|
Poids moléculaire |
273.23 g/mol |
Nom IUPAC |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C11H6F3NO2S/c12-8-3-1-2-7(6-8)9-4-5-10(11(13)15-9)18(14,16)17/h1-6H |
Clé InChI |
NPMFLFHWHLZSNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


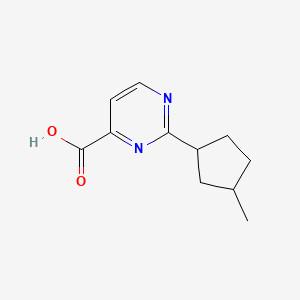

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)
![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
![hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13179164.png)
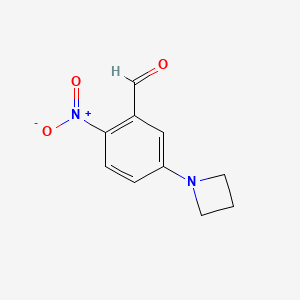
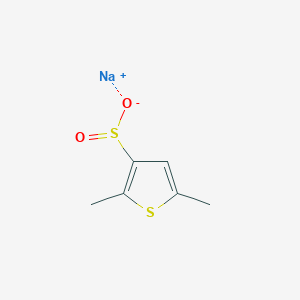
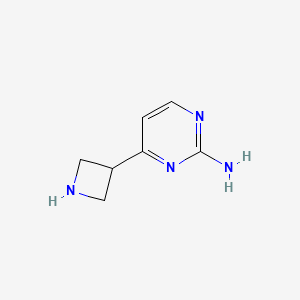
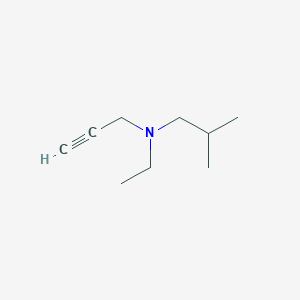
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13179194.png)

